molecular formula C3H5F4N B573922 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine CAS No. 191605-89-7

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine

Cat. No.: B573922
CAS No.: 191605-89-7
M. Wt: 131.074
InChI Key: YSIJLSVLZRKRCR-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is a fluorinated amine compound characterized by the presence of trifluoromethyl and fluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine typically involves the introduction of fluorine atoms into the amine structure. One common method is the reaction of methanamine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-(trifluoromethyl)methanamine
  • Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]
  • 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl

Uniqueness

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and fluoromethyl groups, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

1,1,1-Trifluoro-N-(fluoromethyl)-N-methylmethanamine is a fluorinated organic compound that has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and fluoromethyl groups enhances its lipophilicity, which allows for better membrane penetration and interaction with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its passage through cellular membranes. This property allows it to modulate various biochemical pathways by binding to target proteins or nucleic acids.

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.
  • Target Interaction : The compound is known to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzyme activities, particularly those involved in neurotransmitter metabolism and signaling pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is critical in neurochemical signaling .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. This may be due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Therapeutic Applications : The compound has been investigated as a potential precursor in the synthesis of pharmaceuticals targeting specific diseases such as cancer and infectious diseases. Its unique structure may contribute to the development of novel therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1,1,1-Trifluoro-N-(3-fluorobenzyl)-N-methylmethanamineContains a benzyl groupEnzyme inhibition; receptor binding
1,1,1-Trifluoro-N-(4-fluorobenzyl)-N-methylmethanamineSimilar structure with different fluorine positionVariations in reactivity and binding affinity
1,1,1-Trifluoro-N-(3-chlorobenzyl)-N-methylmethanamineChlorine substitutionAltered biological interactions

This table illustrates how variations in structure can influence the biological properties and potential applications of these compounds.

Case Study 1: Antimicrobial Activity

A study conducted on fluorinated amines demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic functions .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the role of this compound in modulating neurotransmitter systems. It was found that this compound could effectively inhibit acetylcholinesterase activity in vitro. This inhibition suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .

Properties

IUPAC Name

1,1,1-trifluoro-N-(fluoromethyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N/c1-8(2-4)3(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJLSVLZRKRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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